

Spectroscopic comparison of 4-Bromo-N-chlorobenzamide with its precursors

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Compound of Interest

Compound Name: *4-Bromo-N-chlorobenzamide*

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A Spectroscopic Guide to 4-Bromo-N-chlorobenzamide and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-Bromo-N-chlorobenzamide** with its primary precursors, 4-Bromobenzamide and a common chlorinating agent, tert-Butyl hypochlorite. The following sections present key spectroscopic data, experimental protocols for the synthesis of the target compound, and visualizations to illustrate the synthetic pathway and comparative analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of N-haloamides, which are important intermediates in organic synthesis and drug discovery.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Bromobenzamide, tert-Butyl hypochlorite, and the predicted data for **4-Bromo-N-chlorobenzamide**. The data for the precursors have been compiled from various sources, while the data for the final product are predicted based on established principles of spectroscopy and the known effects of N-chlorination on amide spectra.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group
4-Bromobenzamide	3360, 3170 (N-H stretch)	Amide N-H
1660 (C=O stretch)	Amide C=O (Amide I)	
1620 (N-H bend)	Amide N-H (Amide II)	
~825 (C-Br stretch)	Aryl-Br	
tert-Butyl hypochlorite	2980-2920 (C-H stretch)	Alkyl C-H
~750 (O-Cl stretch)	Hypochlorite O-Cl	
4-Bromo-N-chlorobenzamide (Predicted)	No N-H absorptions expected	N-chloroamide
~1700-1680 (C=O stretch)	Amide C=O (Amide I)	
~830 (C-Br stretch)	Aryl-Br	
~700 (N-Cl stretch)	N-Cl	

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

Compound	Aromatic Protons	Amide/Alkyl Protons	Solvent
4-Bromobenzamide	~7.60-7.80 (d, 2H), ~7.30-7.50 (d, 2H)[1]	~5.96 (br s, 2H, NH ₂) [1]	CDCl ₃
tert-Butyl hypochlorite	-	~1.35 (s, 9H)	CDCl ₃
4-Bromo-N-chlorobenzamide (Predicted)	~7.70-7.90 (d, 2H), ~7.40-7.60 (d, 2H)	No NH proton expected	CDCl ₃

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

Compound	Aromatic Carbons	Carbonyl/Alkyl Carbons	Solvent
4-Bromobenzamide	~132.1, ~131.9, ~129.1, ~126.9[1]	~168.3 (C=O)[1]	CDCl ₃
tert-Butyl hypochlorite	-	~85.0 (quaternary C), ~27.0 (CH ₃)	CDCl ₃
4-Bromo-N-chlorobenzamide (Predicted)	~133-135, ~130-132, ~128-130	~165-167 (C=O)	CDCl ₃

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
4-Bromobenzamide	199/201 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)[1]	183/185 ([M-NH ₂] ⁺), 155/157 ([M-CONH ₂] ⁺), 76
tert-Butyl hypochlorite	Not typically observed	91/93 ([M-CH ₃] ⁺), 57 ([C(CH ₃) ₃] ⁺)
4-Bromo-N-chlorobenzamide (Predicted)	233/235/237 (due to Br and Cl isotopes)	Fragments corresponding to loss of Cl, NCI, CONCI

Experimental Protocols

Synthesis of **4-Bromo-N-chlorobenzamide**

A general protocol for the N-chlorination of a primary amide using tert-butyl hypochlorite is described below. This procedure can be adapted for the synthesis of **4-Bromo-N-chlorobenzamide**.

Materials:

- 4-Bromobenzamide
- tert-Butyl hypochlorite

- Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
- Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-Bromobenzamide in the anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a stoichiometric amount (1 equivalent) of tert-butyl hypochlorite to the cooled solution with continuous stirring.
- Allow the reaction mixture to stir at 0 °C for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure at a low temperature to avoid decomposition of the product.
- The crude N-chloroamide can be purified by recrystallization from an appropriate solvent system.

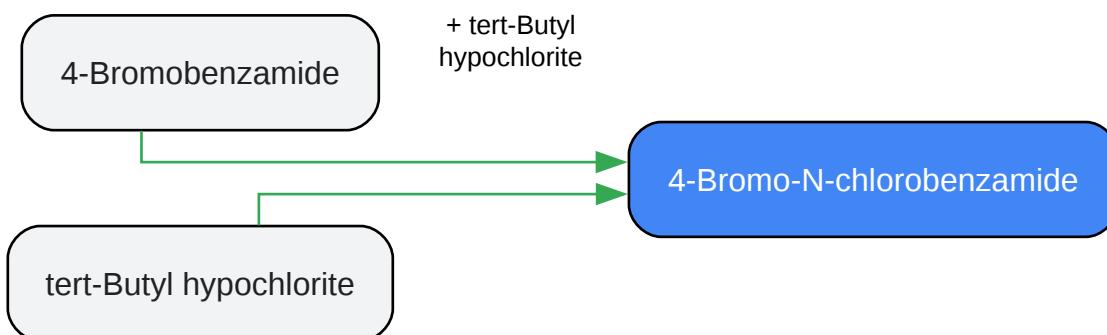
Spectroscopic Analysis

- Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between salt plates.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Deuterated solvents such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6) can be used to dissolve the samples.
- Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from the precursors to **4-Bromo-N-chlorobenzamide**.

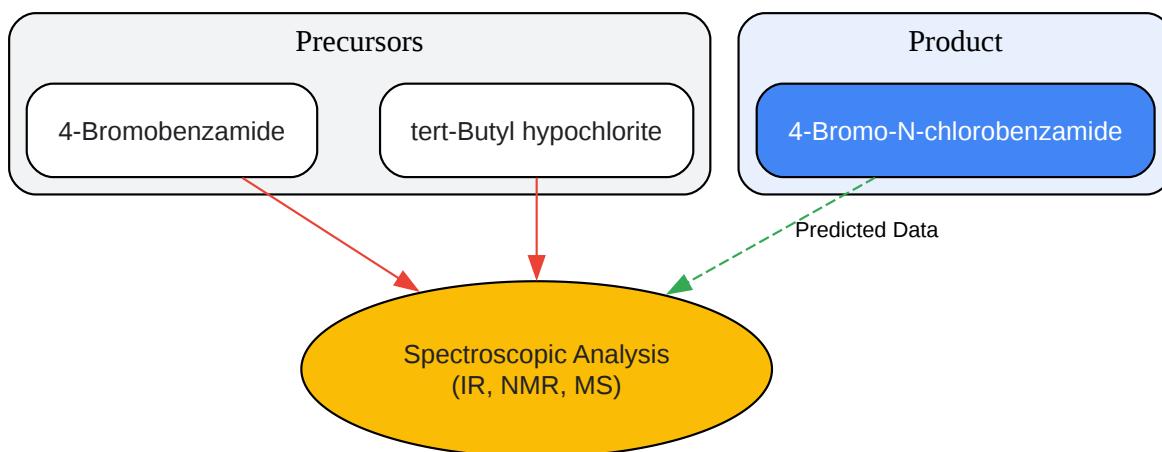


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*Synthetic pathway to **4-Bromo-N-chlorobenzamide**.*

Spectroscopic Comparison Logic

This diagram outlines the logical flow of comparing the spectroscopic features of the precursors and the final product.



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References

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